molecular formula C17H16N2O4S B2516891 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide CAS No. 899996-53-3

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide

Cat. No.: B2516891
CAS No.: 899996-53-3
M. Wt: 344.39
InChI Key: STWAJPUYEQBFBO-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

Electron Impact Mass Spectra Analysis

The study of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide provides insights into mass spectral behavior characterized by cleavage and elimination processes. This analysis helps in understanding the structural properties and potential modifications of similar compounds (Mallen, Cort, & Cockerill, 1979).

Thioacetalization Reagent Development

The synthesis of odorless thioacetalization reagents like 2‐[1,3]Dithian/dithiolan‐2‐ylidene‐3‐oxo‐butanamide 2a/2b has been explored. These compounds serve as nonthiolic, odorless equivalents in the conversion of aldehydes/ketones into dithianes, highlighting chemoselectivity in reactions (Liu et al., 2004).

Biological Activities

Anticancer, Antioxidant, and Anti-inflammatory Activities

A series of N-substituted saccharins, including compounds closely related to the target molecule, demonstrated significant biological activities. These activities encompass anti-inflammatory effects towards IL-6 and TNF-α, antioxidant properties, and anticancer activities against hepatic cancer cells. The molecular docking studies further elucidated their potential as COX-1 enzyme inhibitors, indicating their promise as anti-inflammatory drugs (Al-Fayez et al., 2022).

Polymer Functionalization and Biomedical Applications

Polymer Functionalization

The polymerization of 2-isopropenyl-2-oxazoline (iPOx) via controlled radical techniques demonstrates the potential for creating backbones highly reactive towards thiols and acids. This process facilitates the development of copolymers with thermoresponsive behavior and the introduction of functional groups through polymer analogous addition reactions, opening pathways for biomedical applications (Weber et al., 2012).

Safety and Hazards

“Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate” has the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Properties

IUPAC Name

N-(4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-11-7-9-13(10-8-11)18-16(20)12(2)19-17(21)14-5-3-4-6-15(14)24(19,22)23/h3-10,12H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWAJPUYEQBFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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